1,5-Bis[4-(dimethylamino)phenyl]pentan-3-one
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Overview
Description
1,5-Bis[4-(dimethylamino)phenyl]pentan-3-one is an organic compound with the molecular formula C21H28N2O This compound contains two dimethylamino groups attached to phenyl rings, which are connected by a pentan-3-one chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[4-(dimethylamino)phenyl]pentan-3-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis[4-(dimethylamino)phenyl]pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The dimethylamino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
1,5-Bis[4-(dimethylamino)phenyl]pentan-3-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Bis[4-(dimethylamino)phenyl]pentan-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide
- 1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one
- Methanone, bis[4-(dimethylamino)phenyl]-
Uniqueness
1,5-Bis[4-(dimethylamino)phenyl]pentan-3-one is unique due to its specific structural features, such as the presence of two dimethylamino groups and a pentan-3-one chain
Properties
CAS No. |
61955-97-3 |
---|---|
Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1,5-bis[4-(dimethylamino)phenyl]pentan-3-one |
InChI |
InChI=1S/C21H28N2O/c1-22(2)19-11-5-17(6-12-19)9-15-21(24)16-10-18-7-13-20(14-8-18)23(3)4/h5-8,11-14H,9-10,15-16H2,1-4H3 |
InChI Key |
ITXMFRIMWIQLKM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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